Triazolam-D4

Description

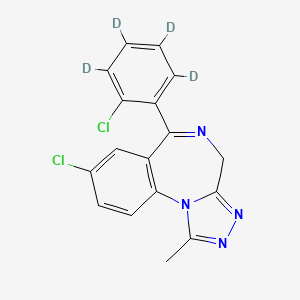

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-chloro-6-(2-chloro-3,4,5,6-tetradeuteriophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2N4/c1-10-21-22-16-9-20-17(12-4-2-3-5-14(12)19)13-8-11(18)6-7-15(13)23(10)16/h2-8H,9H2,1H3/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFWLTCLBGQGBO-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C2=NCC3=NN=C(N3C4=C2C=C(C=C4)Cl)C)Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201016464 | |

| Record name | Triazolam-D4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145225-04-3 | |

| Record name | Triazolam-D4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Isotopic Characterization of Triazolam D4

Methodologies for Deuterium (B1214612) Incorporation in Benzodiazepine (B76468) Structures for Research

The introduction of deuterium into benzodiazepine structures is a critical process for creating the internal standards necessary for sensitive and accurate quantitative assays. scispace.comhilarispublisher.com Several methods exist for deuterium incorporation, each with its own advantages and challenges.

One common approach involves hydrogen-deuterium exchange . googleapis.com A patented method for preparing deuterated Triazolam involves dissolving 8-chloro-6-(2-chlorophenyl)-1-methyl-4H- lgcstandards.comlgcstandards.comgoogle.comtriazolo[4,3-a] lgcstandards.comgoogle.combenzodiazepine in a solvent like dimethyl sulfoxide (B87167) (DMSO). google.com A catalyst, such as cesium carbonate, is then added along with a deuterium source like deuterochloroform. The mixture is heated to facilitate the exchange of hydrogen atoms with deuterium atoms. google.com

Another strategy is to use deuterated raw materials in the synthesis process. googleapis.com This can involve starting with a precursor molecule that already contains deuterium at specific positions. For benzodiazepines, this could mean using a deuterated benzophenone (B1666685) derivative as a starting point for building the rest of the molecule. google.com The synthesis of the triazole ring, a key feature of Triazolam, can be achieved through the cyclization of an acetyl hydrazone derivative. google.comnih.gov The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly effective method for the selective incorporation of a deuterium atom into a 1,2,3-triazole structure. nih.gov

Isotopic Purity and Stability Assessment of Triazolam-D4 for Analytical Applications

For this compound to function effectively as an internal standard, its isotopic purity and stability must be rigorously assessed. Isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms.

Isotopic Purity Assessment: High-Resolution Mass Spectrometry (HRMS) is a primary technique for determining isotopic purity. lgcstandards.com By analyzing the mass-to-charge ratio of the molecule with high precision, the relative abundance of different isotopologues (molecules that differ only in their isotopic composition) can be quantified. For example, a certificate of analysis for a batch of this compound might show the percentage of D3 and D4 species, with a high percentage of D4 indicating high isotopic purity. lgcstandards.com Liquid chromatography-mass spectrometry (LC-MS) can also be used to assess the ratio of deuterated to non-deuterated species. lgcstandards.com

Stability Assessment: The stability of this compound is crucial for its reliability as an internal standard. lgcstandards.comsigmaaldrich.com Stability studies are conducted under various conditions to ensure that the deuterium label does not exchange back with hydrogen over time. waters.com Long-term stability studies may involve storing the compound at refrigerated temperatures (e.g., +2°C to +8°C) for extended periods, with periodic analysis to check for any degradation or loss of isotopic purity. lgcstandards.com Short-term stability studies might expose the compound to higher temperatures to simulate shipping conditions. lgcstandards.com The inherent stability of the C-D bond is generally high, but factors such as the position of the deuterium atom and the chemical environment can influence its stability. hilarispublisher.com

The following table summarizes typical data found in a certificate of analysis for this compound:

| Parameter | Method | Result |

| Isotopic Purity | HRMS | 98.66% D4, 1.34% D3 lgcstandards.com |

| Chemical Purity | HPLC | >98% shoko-sc.co.jpshoko-sc.co.jp |

| Long-Term Stability | LC-MS | No degradation observed over 5 years at 2-8°C lgcstandards.com |

This table is interactive. Click on the values for more details.

Structural Elucidation Techniques for Deuterated Triazolam Analogs

Confirming the correct structure and the specific location of the deuterium atoms in this compound is essential. A combination of spectroscopic techniques is typically employed for this purpose. researchgate.netnumberanalytics.com

Mass Spectrometry (MS): Mass spectrometry is fundamental for confirming the molecular weight of the deuterated compound. lgcstandards.comresearchgate.net The mass spectrum will show a molecular ion peak corresponding to the mass of Triazolam plus four deuterium atoms. lgcstandards.com Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the molecule and analyzing the resulting daughter ions. researchgate.netnih.gov The fragmentation pattern of this compound will be similar to that of unlabeled Triazolam, but the masses of the fragments containing deuterium will be shifted. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the precise location of atoms within a molecule. numberanalytics.comspringermedizin.dequeensu.ca In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the positions where deuterium has been incorporated will be absent or significantly reduced. youtube.com ¹³C NMR can also be used, as the presence of a deuterium atom can cause splitting of the signals for adjacent carbon atoms. springermedizin.de Comparing the NMR spectra of the deuterated and non-deuterated analogs allows for unambiguous assignment of the deuterium positions. springermedizin.de

Infrared (IR) Spectroscopy: IR spectroscopy can provide complementary information. The C-D bond has a different vibrational frequency than the C-H bond, resulting in a distinct signal in the IR spectrum. lgcstandards.com

The following table outlines the key analytical techniques and their role in structural elucidation:

| Technique | Information Provided |

| Mass Spectrometry (MS) | Confirms molecular weight and provides fragmentation patterns. researchgate.netnih.govlgcstandards.com |

| ¹H NMR Spectroscopy | Determines the location of deuterium atoms by observing the absence of proton signals. youtube.com |

| ¹³C NMR Spectroscopy | Confirms the carbon skeleton and can show the effect of deuterium on adjacent carbons. springermedizin.de |

| IR Spectroscopy | Detects the presence of C-D bonds through their characteristic vibrational frequencies. lgcstandards.com |

This table is interactive. Click on the techniques for more details.

Advanced Analytical Methodologies Utilizing Triazolam D4 As an Internal Standard

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. In the context of triazolam analysis, the use of Triazolam-D4 as an internal standard is indispensable for correcting variations in sample preparation and instrument response.

Optimization of Chromatographic Parameters for this compound and Analytes

The successful separation of triazolam, its metabolites, and this compound from endogenous matrix components is paramount for accurate quantification. Several studies have detailed the optimization of chromatographic conditions.

A common approach involves using a C18 reversed-phase column. oup.comresearchgate.netresearchgate.netnih.govnih.gov For instance, one method utilized a Thermo® C18 column with a mobile phase consisting of acetonitrile (B52724), water, and formic acid in a 35:65:0.2 (v/v/v) ratio. oup.comresearchgate.netresearchgate.netnih.gov This setup yielded retention times of approximately 2.41 minutes for this compound and 2.44 minutes for triazolam. In another study focused on hair analysis, separation was achieved on an Allure propyl PFP column with a mobile phase of acetonitrile and 20 mM ammonium (B1175870) acetate (B1210297) (7:3, v/v). nih.govoup.com A gradient elution using acetonitrile in water with 1% acetic acid has also been reported for the analysis of hair samples. nih.gov

The choice of column and mobile phase is critical to achieving adequate resolution and peak shape, ensuring that the analyte and internal standard are free from interfering peaks. The similar retention times of triazolam and this compound ensure that they experience similar matrix effects, a crucial aspect for accurate quantification. oup.com

Table 1: Examples of Optimized Chromatographic Parameters

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Column | Thermo® C18 oup.comresearchgate.netresearchgate.netnih.gov | Allure propyl PFP nih.govoup.com | 3-µm micro HPLC column nih.gov |

| Mobile Phase | Acetonitrile/H₂O/Formic Acid (35:65:0.2, v/v/v) oup.comresearchgate.netresearchgate.netnih.gov | Acetonitrile/20 mM Ammonium Acetate (7:3, v/v) nih.govoup.com | Gradient of acetonitrile in water with 1% acetic acid nih.gov |

| Flow Rate | Not Specified | Not Specified | 0.15 mL/min nih.gov |

| Retention Time (this compound) | ~2.41 min oup.com | Not Specified | Not Specified |

| Retention Time (Triazolam) | ~2.44 min oup.com | Not Specified | Not Specified |

Tandem Mass Spectrometry Transitions and Ionization Modes for this compound Quantification

Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for the quantification of analytes. The most common ionization technique for triazolam and its analogs is positive ion mode electrospray ionization (ESI). oup.comresearchgate.netresearchgate.netnih.govnih.gov Atmospheric pressure chemical ionization (APCI) in positive mode has also been utilized. thermofisher.com

Quantification is typically performed in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. For this compound, a commonly monitored transition is m/z 347.0 → 312.0. oup.comresearchgate.netresearchgate.netnih.gov This transition is highly specific to this compound and allows for its accurate measurement even in the presence of complex biological matrices.

The selection of appropriate MRM transitions is crucial for the specificity of the method. For triazolam, a common transition is m/z 343.1 → 308.3. oup.comresearchgate.netnih.govnih.gov The use of a stable isotope-labeled internal standard like this compound with its distinct mass transition ensures that the quantification is not affected by potential cross-talk from the analyte signal.

Table 2: Tandem Mass Spectrometry Transitions for Triazolam and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

|---|---|---|---|

| This compound | 347.0 oup.comresearchgate.netresearchgate.netnih.gov | 312.0 oup.comresearchgate.netresearchgate.netnih.gov | Positive ESI oup.comresearchgate.netresearchgate.netnih.govnih.gov |

| Triazolam | 343.1 oup.comresearchgate.netnih.govnih.gov | 308.3 oup.comresearchgate.netnih.govnih.gov | Positive ESI oup.comresearchgate.netresearchgate.netnih.govnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

While LC-MS/MS is more commonly reported, GC-MS also presents a viable method for the determination of triazolam, with this compound serving as an effective internal standard. jeol.com One study demonstrated the use of a time-of-flight mass spectrometer with negative ion chemical ionization (NCI) for triazolam determination. jeol.com In this method, D4-triazolam was used as the internal standard, and the analysis showed a linear quantitation standard curve from 5 ng/mL to 1000 ng/mL. jeol.com

Sample preparation for GC-MS often involves a derivatization step to improve the volatility and thermal stability of the analytes. In the aforementioned study, samples were derivatized with BSA/TMCS (5/1) at 80°C for 30 minutes. jeol.com The use of a stable-labeled internal standard like this compound is particularly important in GC-MS to account for any variability in the derivatization process and potential sample loss during preparation.

Sample Preparation Techniques for Deuterated Triazolam Analysis

The goal of sample preparation is to extract the analytes of interest from the biological matrix, remove interferences, and concentrate the sample to improve sensitivity. The choice of extraction method depends on the nature of the sample matrix (e.g., urine, plasma, hair) and the analytical technique being used.

Extraction Methods (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction) for Research Samples

Liquid-Liquid Extraction (LLE) is a classic technique used for the extraction of triazolam and its deuterated standard. In one method for analyzing hair samples, after incubation in a buffer, LLE was performed using ethyl ether. nih.govoup.com Another approach for plasma samples involved a simple solvent extraction with 3% isoamyl alcohol/benzene in the presence of NaOH. researchgate.net A study analyzing whole blood utilized ethyl acetate for extraction at a pH of 9. scispace.com

Solid-Phase Extraction (SPE) is a more modern and often more efficient technique that offers cleaner extracts and higher throughput. For the analysis of benzodiazepines in urine, Oasis HLB cartridges have been used. psu.edu The process involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analytes. psu.edu Another study describes an automated online SPE method for the analysis of benzodiazepines in serum, which minimizes manual sample handling. b-ac.co.uk The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, a type of dispersive SPE, has also been employed for the extraction of triazolam from synovial fluid and blood. nii.ac.jp

The addition of the internal standard, this compound, at the beginning of the sample preparation process is crucial to compensate for any analyte loss during the extraction steps. scispace.comscientificproducts.com

Table 3: Overview of Extraction Methods for Triazolam Analysis

| Extraction Method | Matrix | Key Reagents/Materials |

|---|---|---|

| Liquid-Liquid Extraction (LLE) | Hair | Ethyl ether nih.govoup.com |

| Liquid-Liquid Extraction (LLE) | Plasma | 3% isoamyl alcohol/benzene, NaOH researchgate.net |

| Liquid-Liquid Extraction (LLE) | Whole Blood | Ethyl acetate, Borate buffer (pH 9) scispace.com |

| Solid-Phase Extraction (SPE) | Urine | Oasis HLB cartridges, Methanol, Water, Ammonia in methanol-water psu.edu |

| Online Solid-Phase Extraction (SPE) | Serum | Online SPE column b-ac.co.uk |

| QuEChERS (Dispersive SPE) | Synovial Fluid, Blood | QuEChERS dispersive SPE tubes nii.ac.jp |

Matrix Effects and Signal Suppression/Enhancement Assessment with this compound in Analytical Development

Matrix effects, the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS analysis. These effects can lead to either signal suppression or enhancement, resulting in inaccurate quantification.

This compound is an ideal internal standard for assessing and correcting matrix effects because it co-elutes with the unlabeled triazolam and experiences nearly identical ionization suppression or enhancement. oup.com By calculating the peak area ratio of the analyte to the internal standard, the variability caused by matrix effects can be effectively normalized.

Studies have shown that with the use of this compound, the impact of matrix effects can be minimized. For instance, in the analysis of triazolam in urine, the relative matrix effects were found to be less than 12%, indicating that the influence of the matrix from different sources was consistent and limited. oup.com In another study analyzing synovial fluid, slight suppressive matrix effects were observed, but the use of this compound allowed for their compensation. nii.ac.jp The evaluation of matrix effects is a critical component of method validation to ensure the accuracy and reliability of the analytical results.

Method Validation Parameters for this compound Assisted Assays

The reliability and acceptance of any analytical method for quantitative research analysis hinge on a rigorous validation process. When this compound is employed as an internal standard (IS) for the quantification of triazolam and its metabolites, specific validation parameters must be meticulously evaluated. These parameters ensure that the method is not only accurate and precise but also sensitive and stable enough for its intended application in various biological matrices.

Precision and Accuracy in Quantitative Research Analysis

Precision, expressed as the relative standard deviation (RSD), and accuracy, expressed as the relative error (RE), are fundamental to validating an analytical method. In assays utilizing this compound, these parameters are assessed through within-run (intra-day) and between-run (inter-day) analyses of quality control (QC) samples at different concentration levels.

Research studies have consistently demonstrated the high precision and accuracy of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods that use this compound as an internal standard. For instance, in a validated method for the simultaneous determination of triazolam and its metabolites in human plasma, the within- and between-run precisions were reported to be less than 15.26%, with accuracy ranging from -8.08% to 13.33%. researchgate.netnih.gov Similarly, a study on human urine samples found that the within- and between-run precisions were below 15%, and the accuracy was between -12.33% and 9.76%. oup.comresearchgate.netnih.gov These findings indicate that the analytical methods are both precise and accurate within the analytical range. oup.com

In another comprehensive evaluation of an LC-MS/MS research method for 33 benzodiazepines, including triazolam with this compound as the IS, the intraday accuracy was between 94% and 112% with a %RSD of less than 12%. thermofisher.com The interday accuracy was between 93% and 111% with a %RSD of less than 13%. thermofisher.com These results underscore the low variability and high accuracy of the assay across different analytical runs. thermofisher.com

The following tables summarize the precision and accuracy data from a representative study using this compound as an internal standard in human plasma and urine.

Table 1: Intra-day and Inter-day Precision and Accuracy for Triazolam in Human Plasma

| Analyte | Spiked Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

|---|---|---|---|---|---|

| Triazolam | 0.15 | <15 | -8.08 to 13.33 | <15 | -8.08 to 13.33 |

| Triazolam | 2.5 | <15 | -8.08 to 13.33 | <15 | -8.08 to 13.33 |

| Triazolam | 8.0 | <15 | -8.08 to 13.33 | <15 | -8.08 to 13.33 |

Data derived from a study on the simultaneous determination of triazolam and its metabolites in human plasma. researchgate.netnih.gov

Table 2: Within-run and Between-run Precision and Accuracy for Triazolam in Human Urine

| Analyte | Spiked Concentration (ng/mL) | Within-run Precision (%RSD) | Within-run Accuracy (%RE) | Between-run Precision (%RSD) | Between-run Accuracy (%RE) |

|---|---|---|---|---|---|

| Triazolam | 1.5 | <15 | -12.33 to 9.76 | <15 | -12.33 to 9.76 |

| Triazolam | 40 | <15 | -12.33 to 9.76 | <15 | -12.33 to 9.76 |

| Triazolam | 80 | <15 | -12.33 to 9.76 | <15 | -12.33 to 9.76 |

Data derived from a study on the simultaneous quantification of triazolam and its metabolites in human urine. oup.comresearchgate.net

Limits of Detection and Quantification in Research Matrices

The limit of detection (LOD) and the lower limit of quantification (LLOQ) are critical parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that the analytical process can reliably differentiate from background noise, while the LLOQ is the lowest concentration at which the analyte can be quantitatively determined with acceptable precision and accuracy. oup.com

The use of this compound as an internal standard in conjunction with sensitive analytical techniques like LC-MS/MS allows for very low detection and quantification limits in various biological matrices. For the analysis of triazolam in human plasma, a validated method reported an LLOQ of 0.05 ng/mL. researchgate.netnih.gov In human urine, the LLOQ for triazolam was established at 0.5 ng/mL. oup.comresearchgate.netnih.gov

Research has also extended to other matrices, such as hair, where detecting low concentrations is crucial. In a study on guinea pig hair, the LOD for triazolam was 1 pg/mg. oup.com These low limits are essential for pharmacokinetic studies and for detecting drug exposure in forensic contexts. oup.comoup.com

The following table presents a summary of the LOD and LLOQ values for triazolam in different research matrices, achieved using methods with this compound as an internal standard.

Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Triazolam in Various Biological Matrices

| Matrix | LOD | LLOQ | Reference |

|---|---|---|---|

| Human Plasma | Not Reported | 0.05 ng/mL | researchgate.netnih.gov |

| Human Urine | Not Reported | 0.5 ng/mL | oup.comresearchgate.netnih.gov |

| Human Serum | Not Reported | 4.0 ng/mL | thermofisher.com |

| Guinea Pig Hair | 1 pg/mg | 2.0 pg/mg | oup.com |

| Larvae | 3.00 pg/mg | 12.38 pg/mg | oup.com |

Stability Studies of this compound in Biological Matrices for Research Purposes

Assessing the stability of an analyte and its internal standard in a given biological matrix under various storage and handling conditions is a critical component of method validation. These studies ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. For assays using this compound, stability is typically evaluated under conditions such as freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures.

In a study involving human urine, the stability of triazolam and its metabolites was confirmed through various tests, with this compound as the internal standard. The analytes demonstrated ideal stability during freeze-and-thaw cycles, in the autosampler for 12 hours, and during long-term storage at -80°C for 30 days. oup.com The stability of working solutions kept at ambient temperature (25°C) for 4 hours was also established. oup.com

Similarly, in a study using human plasma, samples were stored at -80°C before analysis, indicating the suitability of this long-term storage condition. researchgate.net The stability of analytes in a urine matrix has also been investigated at room temperature (~20°C), 4°C, and -80°C, as well as during three freeze/thaw cycles at -80°C and for prepared samples stored at 12°C in an autosampler. nih.gov These comprehensive stability studies confirm that with proper storage, the integrity of the samples is maintained, leading to reliable quantitative results.

Table 4: Summary of Stability Studies for Triazolam Assays Using this compound

| Stability Test | Matrix | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Freeze-Thaw Stability | Human Urine | Three cycles | Stable | oup.com |

| Autosampler Stability | Human Urine | 12 hours at 4°C | Stable | oup.com |

| Short-Term Stability | Human Urine | 4 hours at 25°C (working solution) | Stable | oup.com |

| Long-Term Stability | Human Urine | 30 days at -80°C | Stable | oup.com |

| Long-Term Stability | Human Plasma | Stored at -80°C | Implied Stable | researchgate.net |

Applications of Triazolam D4 in in Vitro Metabolism Research

Elucidation of Triazolam Biotransformation Pathways Using Deuterated Analogs

The use of deuterated analogs like Triazolam-D4 is a cornerstone in the study of drug biotransformation. Deuterium (B1214612) substitution, while minimally altering the compound's chemical properties, provides a distinct mass signature that facilitates its differentiation from non-deuterated triazolam and its metabolites in complex biological matrices. This isotopic labeling is invaluable for tracing the metabolic fate of the parent drug.

Role of Cytochrome P450 Enzymes (e.g., CYP3A) in this compound-Mediated Metabolic Studies

The cytochrome P450 (CYP) superfamily of enzymes, particularly the CYP3A subfamily, is the primary catalyst for the phase I metabolism of a vast number of drugs. researchgate.netwikipedia.org Triazolam is predominantly metabolized by CYP3A4. nih.govnih.govpfizermedicalinformation.com In vitro studies have confirmed that both CYP3A4 and another isoform, CYP3A5, can metabolize triazolam to its hydroxylated metabolites. drugbank.com

The use of this compound in studies with human liver microsomes (HLMs) and recombinant CYP enzymes helps to precisely determine the contribution of specific enzymes to its metabolism. For instance, the metabolism of triazolam is significantly inhibited by ketoconazole, a potent CYP3A inhibitor, confirming the central role of this enzyme subfamily. drugbank.com Research using "humanized" mouse models with CYP3A4 has further demonstrated that triazolam metabolism in these models closely mirrors that in human microsomes. nih.gov Such studies are crucial for understanding potential drug-drug interactions, as substances that induce or inhibit CYP3A4 can significantly alter the plasma concentrations and efficacy of triazolam. nih.govresearchgate.net

Investigation of Triazolam Metabolites Via this compound Internal Standards

This compound is frequently employed as an internal standard in analytical methods developed to quantify triazolam and its metabolites. researchgate.netresearchgate.net An internal standard is a compound with similar physicochemical properties to the analyte, added in a known quantity to samples to correct for variations in extraction recovery and instrument response. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry because it co-elutes with the analyte and experiences similar matrix effects, leading to highly accurate and precise measurements. oup.com

Alpha-Hydroxythis compound as a Metabolite Standard

Alpha-hydroxytriazolam (α-hydroxytriazolam) is a major metabolite of triazolam. oup.comcerilliant.comcerilliant.com Consequently, its deuterated analog, alpha-hydroxythis compound, is a vital certified reference material used as an internal standard for the accurate quantification of α-hydroxytriazolam in biological samples. cerilliant.comcerilliant.comnih.govsigmaaldrich.com This is particularly important in clinical toxicology and urine drug testing, where precise measurement of metabolites is necessary. cerilliant.comcerilliant.comsigmaaldrich.com The use of α-hydroxythis compound in isotope dilution methods with gas chromatography-mass spectrometry (GC/MS) or liquid chromatography-mass spectrometry (LC/MS) ensures reliable results. cerilliant.comcerilliant.comnih.govsigmaaldrich.com

4-Hydroxytriazolam (B1202207) and its Deuterated Analog in Metabolic Pathways

Table 1: Analytical Methods Utilizing Deuterated Triazolam Analogs

| Analytical Method | Internal Standard(s) Used | Analytes Quantified | Matrix | Key Finding/Application |

|---|---|---|---|---|

| LC-MS/MS | This compound | Triazolam, α-hydroxytriazolam, 4-hydroxytriazolam | Human Plasma | Developed for a pharmacokinetic study in healthy volunteers. researchgate.net |

| GC-MS | alpha-hydroxythis compound, oxazepam-d5, lorazepam-d4, alpha-hydroxyalprazolam-d5 | Various benzodiazepine (B76468) metabolites | Urine | A confirmatory method for benzodiazepine metabolites. nih.gov |

| LC-ESI-MS | Deuterium-labeled 1-hydroxymethyltriazolam (1-HT-d4) | Triazolam, 1-hydroxytriazolam, 4-hydroxytriazolam | Rat Hair | Demonstrated the incorporation of triazolam and its metabolites into hair. nih.gov |

| LC-MS/MS | This compound | Triazolam, α-hydroxytriazolam, 4-hydroxytriazolam | Human Urine | Simultaneous quantification with minimal matrix effects. oup.com |

Utilization of In Vitro Systems for Metabolic Profiling

In vitro systems are indispensable tools for studying drug metabolism, offering a controlled environment to investigate specific metabolic reactions and enzyme kinetics. researchgate.net

Liver Microsomal Incubation Studies

Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly CYPs. evotec.com They are a widely used in vitro model for assessing the metabolic stability and intrinsic clearance of drug candidates. evotec.comfrontiersin.org

In a typical liver microsomal incubation study, the test compound, such as this compound, is incubated with liver microsomes in the presence of necessary co-factors like NADPH to initiate the metabolic reactions. evotec.comfrontiersin.org Samples are taken at various time points to monitor the disappearance of the parent compound and the formation of metabolites. evotec.com Such studies have been used to investigate the metabolism of triazolam, confirming the formation of its hydroxylated metabolites. nih.govnih.gov These experiments can also be designed to determine the influence of specific enzyme inhibitors or inducers on the metabolic rate. frontiersin.org For example, the metabolism of triazolam in human liver microsomes is significantly inhibited by CYP3A inhibitors and can be influenced by the presence of other compounds. nih.gov

Table 2: Key Findings from In Vitro Metabolism Studies of Triazolam

| In Vitro System | Key Enzyme(s) | Major Metabolites Formed | Key Observation |

|---|---|---|---|

| Human Liver Microsomes | CYP3A4 | α-hydroxytriazolam, 4-hydroxytriazolam | Metabolism is inhibited by CYP3A4 inhibitors like ketoconazole. drugbank.comresearchgate.net |

| Rat Liver Microsomes | Not specified | 1-hydroxytriazolam, 4-hydroxytriazolam | Used to obtain metabolites for structural elucidation. nih.gov |

| Recombinant CYP3A4 and CYP3A5 | CYP3A4, CYP3A5 | α-hydroxytriazolam, 4-hydroxytriazolam | Both enzymes produce the metabolites, with CYP3A4 being generally more active. drugbank.com |

| Entero-hepatic two-organ microphysiological system | CYP3A | α- and 4-hydroxytriazolam and their glucuronides | Confirmed sequential phase I and phase II metabolism. researchgate.net |

Microphysiological Systems (e.g., Organ-on-a-Chip) for Sequential Metabolism Analysis

The investigation of a drug's metabolic fate is a cornerstone of pharmaceutical development. Microphysiological systems (MPS), also known as organ-on-a-chip technologies, represent a significant advancement in in vitro models designed to mimic human physiological responses with greater accuracy than traditional cell cultures. frontiersin.org These systems are particularly valuable for studying the sequential metabolism of compounds, where a drug undergoes multiple metabolic transformations, often in different organs. nih.gov The use of stable isotope-labeled compounds, such as this compound, is integral to the precise quantification required in these sophisticated models. wuxiapptec.comacanthusresearch.com

An exemplary application of this technology is the use of an entero-hepatic two-organ microphysiological system to analyze the sequential metabolism of triazolam. researchgate.netnih.gov Such a system typically comprises intestinal cells (like Caco-2) and hepatic cells (like HepaRG) co-cultured in a microfluidic device that allows for communication between the cell types, simulating the gut-liver axis and the first-pass metabolism that occurs in vivo. researchgate.netrsc.org

In these models, the parent drug, triazolam, is introduced to the intestinal component of the system. rsc.org As it is absorbed and metabolized by the intestinal cells, both the remaining parent drug and its metabolites are then circulated to the hepatic chamber, where further metabolism occurs. researchgate.net This setup allows for a detailed kinetic analysis of both Phase I and Phase II metabolic pathways in a physiologically relevant sequence. nih.gov

Research conducted using these entero-hepatic MPS has demonstrated that triazolam is metabolized sequentially into its primary Phase I metabolites, α-hydroxytriazolam and 4-hydroxytriazolam. researchgate.netnih.gov This hydroxylation is primarily catalyzed by the Cytochrome P450 3A (CYP3A) enzyme subfamily. nih.govpfizermedicalinformation.com Subsequently, these hydroxylated metabolites undergo Phase II metabolism, specifically glucuronidation, to form their respective glucuronide conjugates. researchgate.netnih.gov The presence and quantities of these sequential metabolites can be meticulously tracked over time by sampling the media from the MPS.

The critical role of this compound comes into play during the analytical phase of these studies, typically involving liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov Due to the complexity of the biological matrix from the MPS, accurate quantification of triazolam and its metabolites can be challenging. wuxiapptec.com this compound, as a stable isotope-labeled internal standard (SIL-IS), is added to the samples collected from the MPS. researchgate.net Because this compound has nearly identical physicochemical properties to unlabeled triazolam, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer, effectively correcting for variations in sample preparation and analysis. wuxiapptec.comacanthusresearch.com This ensures high accuracy and precision in determining the concentration of the parent compound and its metabolites. wuxiapptec.com

The research findings from such an entero-hepatic MPS study on triazolam are summarized in the tables below.

Table 1: Sequential Metabolism of Triazolam in an Entero-Hepatic Microphysiological System

This table outlines the sequential metabolic pathway of triazolam as observed in a two-organ-on-a-chip model.

| Step | Parent Compound/Intermediate | Metabolic Reaction | Primary Enzyme Family | Resulting Metabolite(s) |

| 1 | Triazolam | Phase I: Hydroxylation | CYP3A | α-hydroxytriazolam and 4-hydroxytriazolam |

| 2 | α-hydroxytriazolam | Phase II: Glucuronidation | UGTs | α-hydroxytriazolam glucuronide |

| 3 | 4-hydroxytriazolam | Phase II: Glucuronidation | UGTs | 4-hydroxytriazolam glucuronide |

Data sourced from references researchgate.netnih.govnih.gov.

Table 2: Comparative Metabolic Clearance in Different In Vitro Systems

This table presents a comparison of the metabolic activity for triazolam metabolites in the two-organ MPS versus a single-cell (hepatic) culture system, demonstrating the enhanced metabolic capability of the integrated system.

| Metabolite Group | In Vitro System | Observed Clearance | Key Finding |

| Glucuronidation Metabolites | HepaRG Single Culture | Lower | Baseline hepatic clearance. |

| Glucuronidation Metabolites | Entero-Hepatic Two-Organ MPS | Higher | Demonstrates the positive influence of intestinal-hepatic cell cross-talk on Phase II metabolic activity. researchgate.net |

This table illustrates the qualitative findings reported in the literature. researchgate.netnih.gov Quantitative values are study-specific and are not presented here.

By combining the physiological relevance of microphysiological systems with the analytical precision afforded by stable isotope-labeled standards like this compound, researchers can generate highly detailed and reliable data on sequential drug metabolism. researchgate.netresearchgate.net This approach provides valuable insights that can be used to construct pharmacokinetic models and better predict a drug's behavior in humans. nih.govrsc.org

Pharmacokinetic Research Applications of Triazolam D4 in Non Clinical Models

Assessment of Triazolam Pharmacokinetics in Animal Models Using Deuterated Internal Standards

The use of deuterated internal standards is a cornerstone of modern bioanalytical chemistry, enabling researchers to overcome variations in sample preparation and instrument response. In the context of Triazolam pharmacokinetics, Triazolam-D4 is the standard of choice for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, providing the accuracy needed for definitive studies. cerilliant.comnih.gov

Non-clinical studies in animal models are fundamental to characterizing the pharmacokinetic profile of a drug. The use of deuterated internal standards in these studies is critical for generating robust and reliable data.

In a study using Dark Agouti rats, a deuterated metabolite of Triazolam, 1-hydroxymethylthis compound (1-HT-d4), was employed as an internal standard to track the disposition of Triazolam. oup.comnih.gov The research demonstrated the incorporation of Triazolam and its hydroxylated metabolites into hair, indicating systemic distribution and subsequent elimination pathways. nih.gov

Similarly, research in guinea pigs utilized this compound and its deuterated metabolite, α-hydroxythis compound, as internal standards to quantify Triazolam concentrations after a single administration. oup.comnih.gov The study found that Triazolam and its primary metabolite could be detected in the first week after administration, with concentrations in hair correlating with the administered dose. oup.comnih.gov Furthermore, studies in mice have used this compound as an internal standard for analyzing dried blood spots, a technique that minimizes the volume of blood required and thus reduces the number of animals needed for a study. researchgate.net

| Animal Model | Internal Standard Used | Key Pharmacokinetic Findings | Reference |

|---|---|---|---|

| Rat (Dark Agouti) | 1-Hydroxymethylthis compound (1-HT-d4) | Demonstrated incorporation of Triazolam (TZ), 1-Hydroxytriazolam (1-HT), and 4-Hydroxytriazolam (B1202207) (4-HT) into hair shafts and roots. | oup.comnih.gov |

| Guinea Pig | This compound and α-hydroxythis compound | Triazolam and α-hydroxytriazolam were detectable in hair during the first week post-administration; concentrations were dose-dependent. | oup.comnih.gov |

| Mouse (Transgenic) | This compound | Method developed for quantifying Triazolam and its metabolites in dried blood spots for oral pharmacokinetic studies. | researchgate.net |

The precise concentration-time data generated from studies using deuterated tracers like this compound are essential for the development and validation of pharmacokinetic (PK) models. These models are powerful computational tools that simulate the journey of a drug through the body.

Physiologically based pharmacokinetic (PBPK) modeling, for instance, integrates drug-specific data with physiological information from the animal model to simulate drug ADME in various organs and tissues. researchgate.netresearchgate.net The accuracy of these models is highly dependent on the quality of the input data; the use of deuterated internal standards ensures that the plasma concentration measurements are highly reliable. researchgate.net

By using these validated models, researchers can:

Predict how a drug's pharmacokinetics might scale from animal models to humans. researchgate.net

Investigate complex scenarios, such as drug-drug interactions, where one drug affects the metabolism of another. researchgate.net

Understand the impact of genetic factors, such as variations in cytochrome P450 (CYP) enzymes like CYP3A, on drug metabolism and clearance. nih.gov

In essence, while this compound is an analytical tool, its application is foundational to the predictive science of pharmacokinetic modeling, allowing for a deeper understanding of a drug's behavior in vivo.

In Vivo Animal Studies (e.g., Rat, Guinea Pig) on Drug Distribution and Elimination

Analysis of Triazolam and Metabolites in Various Non-Clinical Biological Samples

This compound facilitates the analysis of the parent drug and its metabolites in a variety of biological matrices beyond blood or plasma. This allows for a more comprehensive understanding of a drug's disposition.

Hair analysis offers a unique advantage in toxicological and pharmacokinetic research due to its ability to provide a long-term record of drug exposure. researchgate.net The low concentrations of drugs typically found in hair necessitate highly sensitive and specific analytical methods, for which LC-MS/MS with a deuterated internal standard is ideal.

Rat Studies : Research in rats utilized a deuterated internal standard (1-HT-d4) to analyze Triazolam and its metabolites in both hair shafts and roots. nih.gov The study successfully quantified the parent drug and its metabolites, finding that 4-hydroxytriazolam was present in the highest concentration, providing insight into the metabolic profile of the drug over time. nih.gov

Guinea Pig Studies : A study in guinea pigs used this compound and α-hydroxythis compound as internal standards to measure drug incorporation into hair after a single dose. oup.comnih.gov The results showed that the concentration of α-hydroxytriazolam was higher than that of the parent Triazolam in the hair samples. oup.comnih.gov The study also noted that drug concentration was related to both the administered dose and the hair color of the animal. oup.comnih.gov

| Animal Model | Biological Sample | Internal Standard | Compounds Detected | Key Findings | Reference |

|---|---|---|---|---|---|

| Rat | Hair Shaft & Hair Root | 1-Hydroxymethylthis compound | Triazolam (TZ), 1-HT, 4-HT | The concentration of 4-HT was the highest of all compounds detected in hair. | nih.gov |

| Guinea Pig | Hair | This compound, α-hydroxythis compound | Triazolam, α-hydroxytriazolam | α-hydroxytriazolam had a higher concentration than Triazolam in hair. Concentrations were related to dosage. | oup.comnih.gov |

Investigating the distribution of a drug into various tissues is crucial for understanding its potential sites of action and toxicity. This compound and other deuterated standards are used to ensure the accurate measurement of drug concentrations in these complex biological samples.

A method for the quantification of Triazolam in hemolysed whole blood and enzyme-digested liver tissue was developed using deuterated internal standards, demonstrating the utility of this approach for analyzing solid tissues. nih.gov Another study in rats examined the postmortem concentrations of Triazolam in various tissues to understand how drug levels can change after death. researchgate.net This research measured Triazolam concentrations in heart blood, thigh muscle, and abdominal tissues, including the stomach and small intestine. researchgate.net The findings indicated that Triazolam can diffuse from the gastrointestinal tract into surrounding tissues, a critical consideration in forensic toxicology that is elucidated through accurate tissue measurement. researchgate.net

| Animal Model | Tissues Analyzed | Purpose of Study | Reference |

|---|---|---|---|

| Rat | Hemolysed Whole Blood, Liver | Development of a quantitative analytical method. | nih.gov |

| Rat | Heart Blood, Thigh Muscle, Stomach, Small Intestine, Kidney | Investigation of postmortem drug redistribution. | researchgate.net |

Forensic and Toxicological Research Method Development with Triazolam D4

Development and Validation of High-Throughput Screening Methods for Benzodiazepines in Research Settings

The advancement of high-throughput screening (HTS) methods is essential for the efficient analysis of large volumes of biological samples for benzodiazepines in research and forensic settings. These methods predominantly utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its sensitivity and specificity. A critical component in the development and validation of these assays is the use of deuterated internal standards, such as Triazolam-D4, to ensure the accuracy and reliability of the results. eurekakit.comforensicresources.orgoup.compsu.eduscispace.comresearchgate.netoup.com

The validation process for HTS methods is rigorous, assessing parameters like linearity, limit of quantification (LOQ), accuracy, precision, and potential matrix effects. oup.comscispace.comresearchgate.net For example, a UPLC-MS/MS method for the simultaneous screening of 23 benzodiazepines in whole blood employed a suite of deuterated internal standards, including this compound. scispace.com This approach helps to correct for variations during sample preparation and analysis. Although in one study, interference between triazolam and its deuterated internal standard was noted, leading to the use of diazepam-d5 (B593411) as an alternative for triazolam quantification in that specific assay. scispace.com

This compound's role as an internal standard is to be added at a known concentration to calibrators, controls, and unknown samples before extraction. researchgate.net Its chemical and physical properties are nearly identical to triazolam, meaning it behaves similarly during extraction, chromatography, and ionization. forensicresources.org This allows for the correction of analyte loss and compensates for ion suppression or enhancement in the mass spectrometer, a phenomenon known as the matrix effect. scispace.com

Sensitive LC-MS/MS methods have been developed for the simultaneous determination of triazolam and its metabolites, also utilizing this compound as the internal standard. researchgate.net These methods can achieve low limits of quantification, often in the sub-nanogram per milliliter range, which is crucial for detecting low concentrations of these potent drugs. psu.eduscispace.comresearchgate.net The validation of these methods ensures they are robust and suitable for routine screening in various biological matrices like blood, urine, and hair. oup.com

The following interactive table summarizes key validation parameters for a typical high-throughput benzodiazepine (B76468) screening method using deuterated internal standards.

| Validation Parameter | Description | Typical Performance Metric |

| Linearity (r²) | Assesses the proportionality of the analytical signal to the analyte concentration. | > 0.995 oup.com |

| Limit of Quantification (LOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | 0.002 to 0.005 mg/kg for triazolam in whole blood. scispace.com |

| Accuracy | The closeness of measured values to the true concentration. | Within ±15% of the nominal value. |

| Precision (%CV) | The degree of scatter between a series of measurements. | Less than 15% coefficient of variation. scispace.com |

| Recovery | The efficiency of the extraction process. | Ranged from 62% to 89% in one study. oup.com |

| Matrix Effect | The influence of other components in the sample on the analytical signal. | Can range from -28% to +6%; compensated by the internal standard. oup.com |

Quantitative Forensic Analysis of Triazolam in Post-Mortem and Other Research Specimens Using Deuterated Standards

In forensic toxicology, the precise quantification of drugs like triazolam in post-mortem specimens is crucial for determining their role in a cause of death. The use of stable isotope-labeled internal standards, particularly this compound, is a fundamental practice for the quantitative analysis of triazolam in complex biological matrices such as blood, urine, and tissues. psu.educhromatographydirect.comlcms.cz

The principle of isotope dilution mass spectrometry, where a known amount of a deuterated standard is added to the sample, is the preferred methodology. forensicresources.org Because this compound has nearly identical chemical and physical properties to triazolam, it experiences similar fates during the extraction and analytical processes. This allows it to serve as an effective internal standard, correcting for any loss of triazolam during sample preparation and for variations in instrument response. forensicresources.org This technique, often employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides high accuracy and precision. forensicresources.orgscispace.com

Forensic laboratories routinely analyze a variety of specimens, each presenting unique analytical challenges. Methods have been developed and validated for the simultaneous quantification of multiple benzodiazepines, including triazolam, in different biological matrices. For instance, a UPLC-MS-MS method was validated for 21 benzodiazepines in serum or plasma, showcasing the broad applicability of such assays. oup.com Similarly, methods for analyzing urine and hair have been established, with this compound and other deuterated analogs being key components for ensuring reliable quantification. psu.edupsu.edu

The concentrations of triazolam and its metabolites in forensic cases can vary widely depending on the dosage and individual metabolism. Therefore, analytical methods must have a broad linear dynamic range. Validated methods report linearity up to 1000 ng/mL, with low limits of detection, making them suitable for a wide range of forensic scenarios. oup.com The data generated from these analyses provide critical information for toxicological interpretation in post-mortem investigations.

The following table presents data from a study on the determination of triazolam and its metabolites, illustrating the application of LC-MS/MS with a deuterated standard for quantitative analysis in human plasma.

| Analyte | Lower Limit of Quantification (LLOQ) | Precision (Within- and Between-Run) | Accuracy |

| Triazolam | 0.05 ng/mL | < 15.26% | -8.08% to 13.33% |

| α-hydroxytriazolam | 0.1 ng/mL | < 15.26% | -8.08% to 13.33% |

| 4-hydroxytriazolam (B1202207) | 0.1 ng/mL | < 15.26% | -8.08% to 13.33% |

| Data derived from a study on the LC-MS/MS determination of triazolam and its metabolites in human plasma. researchgate.net |

Role of Certified Reference Materials (CRMs) Like this compound in Standardizing Toxicological Assays

Certified Reference Materials (CRMs) are indispensable tools in analytical toxicology for ensuring the accuracy, comparability, and traceability of measurement results. This compound, when produced and certified as a CRM, plays a critical role in the standardization of assays for the detection and quantification of triazolam. psu.educhromatographydirect.comlcms.cz

A CRM is a highly characterized and homogeneous material with a certified property value, an associated uncertainty, and established metrological traceability. The use of a this compound CRM allows laboratories to calibrate their analytical instruments and validate their methods with a high degree of confidence. This is essential for achieving reliable results in both clinical and forensic toxicology, where the accuracy of findings can have significant implications.

In practice, a this compound CRM is used to prepare stock and working standard solutions for constructing calibration curves and for preparing quality control samples. scispace.com By analyzing these known standards alongside unknown specimens, the laboratory can ensure the accuracy of its measurements and monitor the ongoing performance of the assay. The use of CRMs is a fundamental requirement for laboratory accreditation under standards such as ISO/IEC 17025.

The table below summarizes the essential functions of a CRM like this compound in a toxicological laboratory setting.

| Function of CRM | Description | Significance in Toxicological Analysis |

| Instrument Calibration | Used to create a calibration curve that relates the instrument's response to the concentration of the analyte. | Ensures that the quantitative results are accurate and based on a reliable reference point. |

| Method Validation | Employed to assess the performance characteristics of an analytical method, including accuracy, precision, and linearity. | Confirms that the method is fit for its intended purpose and produces reliable data. |

| Quality Control | Included in analytical runs as quality control samples to monitor the ongoing performance of the method. | Provides a continuous check on the accuracy and precision of the analytical process. |

| Ensuring Traceability | Establishes a link between the laboratory's measurements and national or international standards. | Underpins the comparability and equivalence of results between different laboratories and jurisdictions. |

| Proficiency Testing | Used as the reference material in inter-laboratory comparison studies. | Allows for an independent assessment of a laboratory's analytical performance. |

Emerging Research Directions and Future Perspectives for Triazolam D4

Advancements in Isotope Dilution Mass Spectrometry for Comprehensive Drug Analysis

Isotope Dilution Mass Spectrometry (IDMS) stands as a gold-standard analytical technique for the precise quantification of molecules in complex matrices. The use of stable isotope-labeled compounds, such as Triazolam-D4, is fundamental to the accuracy and reliability of this method. symeres.compharmaffiliates.com this compound is ideally suited for this purpose as it is chemically identical to the non-labeled analyte (triazolam) but has a distinct mass due to the replacement of four hydrogen atoms with deuterium (B1214612). cd-bioparticles.netmedchemexpress.com This property allows it to be added to a biological sample at the beginning of the sample preparation process, co-eluting with the analyte during chromatography and experiencing identical ionization effects, thereby correcting for any sample loss or matrix-induced signal suppression/enhancement during analysis. cerilliant.comsigmaaldrich.comsigmaaldrich.com

Recent advancements in mass spectrometry, particularly the coupling of ultra-high-performance liquid chromatography with tandem mass spectrometry (UHPLC-MS/MS), have significantly enhanced the capabilities of IDMS for drug analysis. waters.comnih.gov These technologies offer rapid, highly sensitive, and selective quantification of multiple analytes in a single run. In the context of triazolam analysis, methods using this compound as an internal standard can simultaneously measure the parent drug and its primary metabolites, α-hydroxytriazolam and 4-hydroxytriazolam (B1202207). researchgate.netnih.gov This comprehensive analysis is crucial for pharmacokinetic studies, clinical toxicology, and forensic investigations. cerilliant.comcerilliant.com

A key aspect of these advanced methods is the use of Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each compound, providing an exceptional degree of specificity. researchgate.net The distinct mass-to-charge ratios (m/z) for this compound and its corresponding non-labeled counterparts ensure unambiguous identification and quantification.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Triazolam | 343.1 | 308.3 | researchgate.net |

| α-Hydroxytriazolam | 359.0 | 308.3 | researchgate.net |

| 4-Hydroxytriazolam | 359.0 | 111.2 | researchgate.net |

| This compound (Internal Standard) | 347.0 | 312.0 | researchgate.net |

| This interactive table summarizes typical mass transitions used in LC-MS/MS methods for the analysis of triazolam and its metabolites with this compound as an internal standard. Data sourced from a study on the simultaneous determination of these compounds in human plasma. researchgate.net |

Future developments in IDMS are expected to focus on further miniaturization, higher throughput, and the ability to analyze an even broader range of designer benzodiazepines and their metabolites within a single, rapid method. waters.comnih.gov The availability of high-purity certified reference materials like this compound remains critical to the development and validation of these next-generation analytical methods. cerilliant.com

Potential for this compound in Mechanistic Pharmacodynamic Studies (Molecular Level)

Beyond its role in quantitative analysis, this compound holds significant potential as a tool for investigating the molecular mechanisms of drug action and metabolism. This application hinges on the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, can slow the rate of chemical reactions that involve the cleavage of this bond. bioscientia.decdnsciencepub.com

Triazolam is primarily metabolized in the liver by the cytochrome P450 3A (CYP3A) enzyme system through hydroxylation to form its main metabolites, 1-hydroxytriazolam (alpha-hydroxytriazolam) and 4-hydroxytriazolam. pfizermedicalinformation.com This oxidative metabolism is often the rate-limiting step in the drug's clearance. bioscientia.de By strategically placing deuterium atoms at the sites of metabolic attack, as in this compound, the rate of this metabolism can be reduced. cdnsciencepub.comnih.gov

This modulation of metabolism offers a unique opportunity for pharmacodynamic research at the molecular level:

Investigating Receptor Occupancy and Kinetics: In pharmacodynamic models, separating the pharmacokinetics of the parent drug from its metabolites is essential. nih.gov Using this compound could help in developing more precise models that correlate the concentration of the active parent drug at the effect site with its direct action on the GABA-A receptor, providing clearer insights into receptor binding affinity and modulation. drugbank.com

Probing Metabolic Pathways: The KIE can be used as a probe to confirm the importance of specific metabolic pathways. symeres.com If administration of this compound leads to a significantly altered pharmacokinetic profile compared to the non-deuterated version, it provides direct evidence for the role of C-H bond cleavage in its metabolism. bioscientia.de This can help in elucidating complex metabolic networks and predicting potential drug-drug interactions involving the inhibition or induction of CYP3A enzymes.

| Metabolic Reaction | Enzyme | Potential Impact of Deuteration (this compound) | Research Implication |

| α-Hydroxylation | CYP3A | Reduced rate of metabolite formation due to KIE. bioscientia.depfizermedicalinformation.com | Allows for clearer differentiation of the parent drug's pharmacodynamic effects from those of the α-hydroxy metabolite. |

| 4-Hydroxylation | CYP3A | Reduced rate of metabolite formation due to KIE. bioscientia.depfizermedicalinformation.com | Helps in isolating the specific activity and potency of the 4-hydroxy metabolite. |

| This interactive table outlines the primary metabolic pathways of triazolam and the potential research implications of using this compound to study them at a molecular level. |

While the pharmacodynamic effects of deuterated and non-deuterated drugs are generally considered identical at the receptor level, the alteration in their metabolic profile provides a powerful lever for mechanistic studies. cd-bioparticles.netbioscientia.de

Integration with Multi-Omics Approaches in Drug Discovery and Development

The future of drug discovery lies in a systems-level understanding of how a compound affects biological processes, moving beyond a single target to a network-wide perspective. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, are central to this paradigm shift. nih.govfrontlinegenomics.com Stable isotope-labeled compounds like this compound are invaluable tools that can be integrated into these workflows to provide deeper mechanistic insights. symeres.combiosyn.com

Metabolomics: In metabolomics, stable isotope labeling is used for tracer analysis to map metabolic pathways. frontiersin.orgnih.gov Administering this compound to a model system (e.g., cell cultures or animal models) would allow researchers to trace the fate of the drug molecule with high precision. This can reveal not only the expected metabolic products but also potentially novel or minor metabolites. Furthermore, by comparing the global metabolome of treated versus untreated systems, researchers can identify endogenous metabolic pathways that are perturbed by the drug, uncovering potential off-target effects or new biomarkers of drug response. frontiersin.org

Proteomics: Stable isotope labeling is a cornerstone of quantitative proteomics. While methods like SILAC (Stable Isotope Labeling by Amino acids in Cell culture) label the entire proteome, the principles can be extended to drug-centric studies. Following treatment with this compound, changes in the abundance of specific proteins, such as drug-metabolizing enzymes or receptor subunits, can be quantified. This could help elucidate mechanisms of drug tolerance, regulation of receptor expression, or identify proteins involved in unexpected drug interactions. biosyn.com

Transcriptomics: While this compound itself is not directly measured in transcriptomics, its use in parallel experiments is crucial. By correlating changes in gene expression (e.g., upregulation of genes encoding CYP enzymes) with the pharmacokinetic data obtained using this compound, researchers can build a more complete picture of the cellular response to the drug, from the genetic and transcriptional level to the metabolic outcome. nih.gov

The integration of these datasets provides a powerful, multi-layered view of a drug's mechanism of action. biomedgrid.comnih.gov For instance, a multi-omics experiment could reveal that this compound administration leads to changes in the expression of specific genes (transcriptomics), which in turn alters the levels of certain metabolic enzymes (proteomics), ultimately affecting the profile of endogenous signaling molecules (metabolomics). This holistic approach is critical for identifying novel drug targets, understanding mechanisms of toxicity, and stratifying patient populations in the era of precision medicine. drugdiscoverynews.com

| Omics Layer | Application of this compound | Research Question Addressed |

| Metabolomics | Use as a stable isotope tracer. | What is the complete metabolic fate of triazolam? How does it perturb endogenous metabolic networks? frontiersin.orgnih.gov |

| Proteomics | Correlate with quantitative protein profiling. | How does triazolam exposure alter the expression of metabolizing enzymes, receptors, or other proteins? biosyn.com |

| Transcriptomics | Correlate with gene expression analysis. | What genes and signaling pathways are activated or repressed in response to triazolam exposure? nih.gov |

| This interactive table illustrates how this compound can be integrated into a multi-omics research framework to provide a systems-level understanding of its biological effects. |

Q & A

Q. What methodological approaches resolve contradictions between in vitro metabolic stability data and in vivo pharmacokinetic profiles of this compound?

- Conduct species-specific cytochrome P450 inhibition assays to identify interspecies metabolic discrepancies (e.g., human vs. rodent CYP3A4/5 activity) .

- Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile in vitro-in vivo extrapolations (IVIVE), incorporating hepatic blood flow and protein binding differences .

- Perform time-course metabolomics to detect non-linear clearance patterns caused by enzyme saturation or autoinduction .

Q. How do researchers establish statistically robust correlation models between deuterium substitution sites and metabolic pathway alterations in this compound?

- Use multivariate regression analysis to link specific deuterium positions (e.g., C7 vs. C8 substitution) to changes in metabolic half-life (t½) .

- Isotope effect studies : Compare kinetic isotope effects (KIE) for oxidative pathways (e.g., hydroxylation) using deuterated vs. non-deuterated analogs .

- Validate models with bootstrapping (1,000 iterations) to assess confidence intervals for metabolic rate constants .

Q. What comparative study frameworks effectively isolate isotopic effects from environmental variables in this compound neuropharmacological research?

- Controlled crossover designs : Administer this compound and non-deuterated Triazolam to the same subject cohort under identical conditions, adjusting for carryover effects .

- Environmental controls : Standardize diet, circadian rhythms, and co-medication prohibitions to minimize confounding variables .

- Sensitivity analysis : Quantify the contribution of isotopic substitution to observed effects (e.g., receptor binding affinity) using computational docking simulations paired with in vitro assays .

Data Presentation Guidelines

-

Tables : Include raw isotopic purity data, stability metrics, and statistical parameters (e.g., R<sup>2</sup>, p-values) in structured formats .

Example:Parameter This compound Non-Deuterated Triazolam Plasma t½ (h) 4.2 ± 0.3 3.8 ± 0.2 CYP3A4 Km (µM) 12.1 10.9 -

Figures : Use error bars for standard deviations in metabolic studies and annotate isotopic peaks in mass spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.